Cannabinol-C2 is synthesized from various cannabinoids, including cannabinol and other related compounds. The primary source of these cannabinoids is the Cannabis sativa plant, which has been cultivated for both medicinal and recreational purposes. Recent advancements in biotechnological methods have also enabled the production of cannabinoids through microbial fermentation, providing an alternative to traditional plant extraction methods .
The synthesis of Cannabinol-C2 can be achieved through several methods, primarily focusing on hydrogenation processes and chemical modifications of existing cannabinoids.
The synthesis often requires careful control over reaction conditions, including temperature, pressure, and reaction time. For instance, one method reported yields ranging from 40% to 70% depending on the specific synthetic route employed .
Cannabinol-C2 has a complex molecular structure characterized by multiple ring systems and functional groups typical of cannabinoid compounds. Its molecular formula can be represented as , reflecting its saturation compared to other cannabinoids.
Cannabinol-C2 undergoes various chemical reactions typical of cannabinoids, including:
The reaction pathways often depend on the presence of specific catalysts and reaction environments (e.g., acidic or basic conditions). For example, oxidation reactions can utilize agents like potassium permanganate or chromium trioxide .
Cannabinol-C2 interacts with the endocannabinoid system primarily through cannabinoid receptors CB1 and CB2.
Studies indicate that Cannabinol-C2 may exhibit anti-inflammatory properties similar to those observed in other cannabinoids, suggesting potential therapeutic applications in treating inflammatory conditions .
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are frequently employed to characterize Cannabinol-C2's structure and purity during synthesis .
Cannabinol-C2 has garnered interest for its potential applications in various scientific fields:
The isolation of Cannabinol in 1896 marked the first scientific breakthrough in cannabinoid chemistry. Researchers Wood, Spivey, and Easterfield extracted a bioactive "red oil" from Cannabis sativa, later identified as crude Cannabinol. Tragically, early investigations were marred by fatal laboratory accidents, delaying structural elucidation. By 1940, Cahn and Todd had fully characterized Cannabinol’s chemical structure, revealing a tricyclic phenanthrene core with a pentyl side chain. This foundational work established Cannabinol as a degradation artifact of tetrahydrocannabinol oxidation rather than a direct plant biosynthetic product [1] [4] [6].
The mid-20th century witnessed accelerated phytocannabinoid discovery, driven by improved chromatographic techniques. Mechoulam’s landmark 1964 isolation of (−)-Δ9-tetrahydrocannabinol shifted focus toward major cannabinoids, inadvertently relegating minor analogs like Cannabinol derivatives to scientific obscurity. Nevertheless, historical analyses of archaeological cannabis samples (e.g., 750 BC seeds from China) consistently detected high Cannabinol levels, confirming its role as a stability marker in aged plant material [1] [10].
Table 1: Key Milestones in Minor Cannabinoid Discovery
Year | Discovery | Researchers |
---|---|---|
1896 | Isolation of crude Cannabinol | Wood, Spivey, Easterfield |
1933 | Partial Cannabinol structure elucidation | Cahn |
1940 | Full Cannabinol synthesis and structure | Todd, Adams |
1963–1964 | Isolation of (−)-Δ9-tetrahydrocannabinol | Mechoulam, Gaoni |
Cannabinol-C2 (C₂₂H₂₆O₂; PubChem CID: 59444399) belongs to the alkyl homolog subclass of classical cannabinoids. Its molecular structure comprises:
This structural configuration places Cannabinol-C2 within the broader Cannabinol family, distinct from:
Cannabinol-C2 arises primarily through:
Table 2: Structural and Functional Classification of Cannabinol-C2
Classification Tier | Category | Features of Cannabinol-C2 |
---|---|---|
Chemical class | Classical cannabinoid | Dibenzopyran core, phenolic hydroxyl |
Biosynthetic origin | Degradation product | Derived from tetrahydrocannabinol oxidation |
Side chain variant | C2 homolog | Ethyl substituent at C-3 position |
Receptor affinity | Putative CB1/CB2 ligand | Structural analogy to Cannabinol |
Despite over 150 identified phytocannabinoids, research remains disproportionately focused on tetrahydrocannabinol and cannabidiol. Cannabinol-C2 exemplifies this neglect, with critical unknowns including:
Methodological limitations exacerbate these gaps:
Table 3: Critical Research Imperatives for Cannabinol-C2
Research Domain | Unresolved Questions | Recommended Approaches |
---|---|---|
Molecular Pharmacology | Target receptor specificity and signaling pathways | Radioligand binding assays, β-arrestin recruitment |
Chemical Ecology | Natural abundance and chemotype distribution | High-performance liquid chromatography-mass spectrometry screening of Cannabis germplasm |
Functional Genomics | Transcriptional regulation of neuronal ion channels | RNA sequencing in neuron-like cell models (e.g., NSC-34) |
Synthetic Chemistry | Stereoselective routes for homogeneous preparations | Biomimetic oxidation of tetrahydrocannabinol-C2 |
Future studies must prioritize in vitro functional assays to establish Cannabinol-C2’s pharmacological footprint and develop isomerically pure synthesis protocols. Validated analytical methods will enable population studies of its natural occurrence, particularly in chemotype III industrial hemp [1] [8] [9].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3